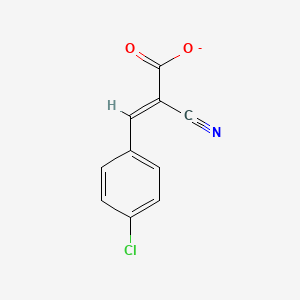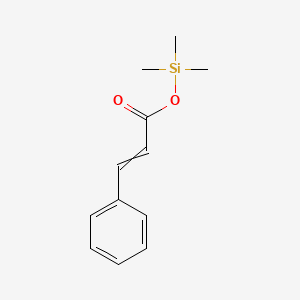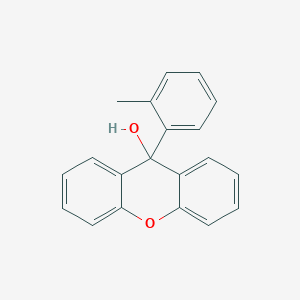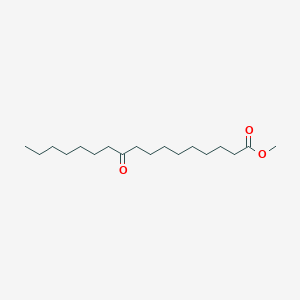
Methyl 10-oxoheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-oxoheptadecanoate is a chemical compound with the molecular formula C18H34O3 It is an ester derived from heptadecanoic acid, featuring a ketone functional group at the 10th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 10th carbon position.
Another method involves the ozonolysis of alkenes followed by reductive workup. For example, the ozonolysis of a suitable alkene precursor can yield the desired ketone ester after treatment with a reducing agent like zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of heptadecanoic acid methyl ester under mild conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or bases under reflux conditions.
Major Products Formed
Oxidation: Heptadecanedioic acid methyl ester.
Reduction: Methyl 10-hydroxyheptadecanoate.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 10-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of methyl 10-oxoheptadecanoate involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-oxooctadecanoate: Similar structure but with an additional carbon atom.
Methyl 9-oxoheptadecanoate: Ketone group at the 9th carbon position.
Methyl 10-hydroxyheptadecanoate: Hydroxyl group instead of a ketone at the 10th position.
Uniqueness
Methyl 10-oxoheptadecanoate is unique due to its specific ketone positioning, which imparts distinct reactivity and properties. This makes it valuable in targeted synthetic applications and research studies where precise functional group placement is crucial.
Propriétés
Numéro CAS |
673-78-9 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
methyl 10-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
Clé InChI |
WBCRXJHUECWESJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)



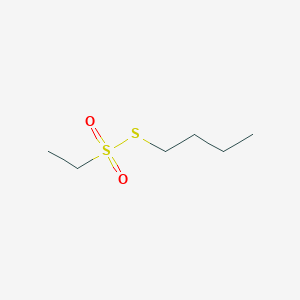
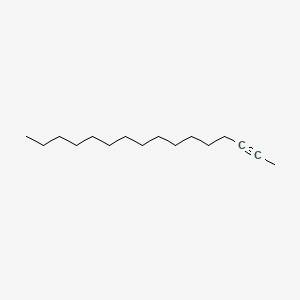
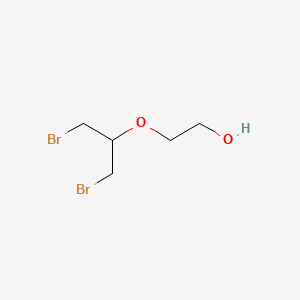
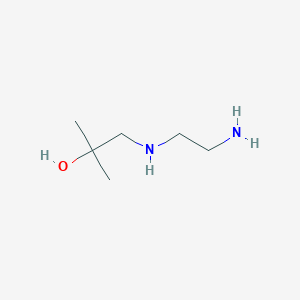
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
